(5-(2,5-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
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Description
This compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached . The molecule also contains a methylpiperidin group, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a methyl group attached .
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that plays a crucial role in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is relevant for several reasons, including its involvement in pathogenic bacteria and kidney stone formation. Research has shown that certain derivatives of our compound exhibit potent urease inhibition. Notably, 1-phenyl-3-[5-(2’,5’-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) demonstrated an impressive IC50 value of 16.13 ± 2.45 μM . This finding suggests its potential as a therapeutic agent.
Antibacterial Activity
The nitro and chloro substituents in the compound have been associated with enhanced antibacterial activity. Specifically, the 2-chloro moiety-based derivative 1-phenyl-3-[5-(2’-chlorophenyl)-2-furyl]-2-propen-1-one (4s) exhibited an IC50 value of 18.75 ± 0.85 μM against bacterial urease . This dual functionality makes it a promising candidate for combating bacterial infections.
Thiazolidinone Derivatives
Researchers have synthesized novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives containing an aryl or heteroaryl methylene group. These compounds were evaluated for their antimicrobial activity. Although not directly related to our compound, this work highlights the potential of furan-based structures in drug design .
Plant Growth Inhibition
Interestingly, the compound’s N,N-dialkyl-5-(chlorophenyl)-2-furancarbothioamide derivatives have been explored as inhibitors of plant growth. While this application diverges from the previous examples, it underscores the versatility of furan-based molecules .
properties
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-6-8-20(9-7-11)17(22)16-5-4-15(21-16)13-10-12(18)2-3-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLOATNPAYBXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,5-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione |
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